5-(Hydroxymethyl)-2-methoxypyridin-3-ol
Description
5-(Hydroxymethyl)-2-methoxypyridin-3-ol is a pyridine derivative characterized by a hydroxyl group at position 3, a methoxy group at position 2, and a hydroxymethyl (-CH2OH) substituent at position 5 (Figure 1).
Properties
Molecular Formula |
C7H9NO3 |
|---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
5-(hydroxymethyl)-2-methoxypyridin-3-ol |
InChI |
InChI=1S/C7H9NO3/c1-11-7-6(10)2-5(4-9)3-8-7/h2-3,9-10H,4H2,1H3 |
InChI Key |
FQUGCDLYPJODFG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=N1)CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-2-methoxypyridin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxypyridine with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group at the 5-position. The reaction is typically carried out under mild conditions, with the temperature maintained at around 60-70°C for several hours.
Industrial Production Methods
In an industrial setting, the production of 5-(Hydroxymethyl)-2-methoxypyridin-3-ol may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize the formation of by-products. Catalysts may also be employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethyl)-2-methoxypyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 5-(hydroxymethyl)-2-methoxypyridine using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 5-Formyl-2-methoxypyridin-3-ol.
Reduction: 5-(Hydroxymethyl)-2-methoxypyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
5-(Hydroxymethyl)-2-methoxypyridin-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)-2-methoxypyridin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxy group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
5-Chloro-2-methoxypyridin-3-ol
- Substituents : Chlorine at position 5, methoxy at position 2, hydroxyl at position 3.
- Molecular Formula: C6H6ClNO2.
- Molecular Weight : 159.57 g/mol.
- CAS Number : 1261365-86-7.
- Key Differences : The chlorine atom at position 5 increases molecular weight and may reduce hydrophilicity compared to the hydroxymethyl group in the target compound. Chlorine’s electronegativity could also alter reactivity in substitution reactions .
(5-Chloro-2-methoxypyridin-3-yl)methanol
- Substituents : Chlorine at position 5, methoxy at position 2, hydroxymethyl at position 3.
- Molecular Formula: C7H8ClNO2.
- Molecular Weight : 173.60 g/mol.
- CAS Number : 351410-46-3.
- Key Differences : The hydroxymethyl group at position 3 (vs. position 5 in the target compound) creates distinct electronic and steric effects. This compound is priced at $340/g, indicating moderate commercial availability .
5-Methoxypyridin-3-ol
- Substituents : Methoxy at position 5, hydroxyl at position 3.
- Molecular Formula: C6H7NO2.
- Molecular Weight : 125.13 g/mol.
- Key Differences : The absence of a hydroxymethyl group reduces steric hindrance and may lower boiling points compared to the target compound. Methoxy groups generally enhance metabolic stability in drug design .
Physicochemical and Commercial Properties
| Compound Name | Substituents (Position) | Molecular Weight (g/mol) | CAS Number | Price (1 g) | Key Features |
|---|---|---|---|---|---|
| 5-(Hydroxymethyl)-2-methoxypyridin-3-ol* | 2-OCH3, 3-OH, 5-CH2OH | ~155.15 (estimated) | Not available | N/A | High hydrophilicity, polar functional groups |
| 5-Chloro-2-methoxypyridin-3-ol | 2-OCH3, 3-OH, 5-Cl | 159.57 | 1261365-86-9 | $500 | Halogenated analog, higher lipophilicity |
| (5-Chloro-2-methoxypyridin-3-yl)methanol | 2-OCH3, 3-CH2OH, 5-Cl | 173.60 | 351410-46-3 | $340 | Dual polar groups, steric complexity |
| 5-Methoxypyridin-3-ol | 5-OCH3, 3-OH | 125.13 | Not provided | N/A | Simpler structure, lower molecular weight |
*Estimated properties based on structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
